molecular formula C20H16O2S B5063783 1,1-diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol

1,1-diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol

Cat. No.: B5063783
M. Wt: 320.4 g/mol
InChI Key: YTAFGVXSKYABBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol is an organic compound that features a unique structure combining phenyl groups, a thiophene ring, and a butyne diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol typically involves multi-step organic reactions. One common method includes the reaction of 1,1-diphenyl-2-propyn-1-ol with thiophene derivatives under specific conditions. The reaction often requires catalysts such as potassium carbonate (K₂CO₃) and solvents like dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Selective hydrogenation can convert the alkyne group to an alkene or alkane.

    Substitution: The phenyl and thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are employed for hydrogenation reactions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.

Major Products Formed

    Oxidation: Formation of diketones or dialdehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1-Diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1,1-diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and withdrawing effects of its substituents. The phenyl groups and thiophene ring can stabilize intermediates through resonance, facilitating various transformations.

Comparison with Similar Compounds

Similar Compounds

    1,1,4,4-Tetraphenyl-2-butyne-1,4-diol: Similar structure but lacks the thiophene ring.

    1,4-Dithiane-2,5-diol: Contains a dithiane ring instead of the thiophene ring.

Uniqueness

1,1-Diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol is unique due to the presence of both phenyl groups and a thiophene ring, which confer distinct electronic properties and reactivity patterns compared to similar compounds .

Properties

IUPAC Name

1,1-diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2S/c21-18(19-12-7-15-23-19)13-14-20(22,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,15,18,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAFGVXSKYABBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#CC(C2=CC=CS2)O)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.